



Application Notes and Protocols for the Analytical Profiling of Isopropyl Tenofovir Impurities

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Compound of Interest		
Compound Name:	Isopropyl Tenofovir	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of process-related impurities and degradation products of **Isopropyl Tenofovir**, a critical component in antiviral drug formulations. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) are designed to ensure the quality, safety, and efficacy of Tenofovir Disoproxil Fumarate (TDF) drug substances and products.

Introduction to Isopropyl Tenofovir Impurities

Tenofovir Disoproxil Fumarate (TDF) is a prodrug of Tenofovir, widely used in the treatment of HIV and Hepatitis B infections. The synthesis of TDF involves the use of isopropyl-containing reagents, which can lead to the formation of several isopropyl-related impurities. Furthermore, the TDF molecule itself is susceptible to degradation, potentially forming additional impurities. Rigorous analytical monitoring of these impurities is mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.

This document focuses on the analytical techniques for the profiling of key isopropyl-related impurities of TDF, including:



- Mono-POC Isopropyl Tenofovir: A partially hydrolyzed intermediate or degradation product.
- Tenofovir Isopropyl Isoproxil: A process-related impurity from the synthesis of TDF.
- Tenofovir Disoproxil Carbamate: An impurity formed from the reaction of TDF with isocyanates.
- Chloromethyl Isopropyl Carbonate (CMIC): A potentially mutagenic raw material that needs to be strictly controlled in the final drug substance.[1]

Analytical Techniques and Protocols High-Performance Liquid Chromatography (HPLC-UV) for Isopropyl-Related Impurities

This method is suitable for the quantification of known isopropyl-related impurities and for the general purity assessment of Tenofovir Disoproxil Fumarate.

Experimental Protocol:

- 1. Instrumentation:
- HPLC system with a UV-Vis detector.
- Data acquisition and processing software.
- 2. Chromatographic Conditions:
- Column: Kromasil C18 (100mm x 4.6mm, 5 μm) or equivalent.[2]
- Mobile Phase: A gradient mixture of Methanol (Solvent A) and 10 mM Potassium Dihydrogen Orthophosphate buffer, pH 3.0 (Solvent B).
- Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 30 | 70 | | 15 | 70 | 30 | | 20 | 70 | 30 | | 22 | 30 | 70 | | 25 | 30 | 70 |
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.[2][3]
- Injection Volume: 20 μL.[3]
- 3. Standard and Sample Preparation:



- Standard Solution: Prepare a stock solution of Tenofovir Disoproxil Fumarate reference standard (RS) and individual impurity reference standards in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a final concentration of approximately 20 μg/mL.
- Sample Solution: Accurately weigh and dissolve the TDF drug substance or powdered tablets in methanol to obtain a stock solution of 1 mg/mL. Dilute with the mobile phase to a final concentration of 20 μg/mL. Filter the solution through a 0.45 μm membrane filter before injection.[3]

4. Data Analysis:

- Identify and quantify the impurities based on their retention times relative to the main Tenofovir Disoproxil Fumarate peak.
- Calculate the percentage of each impurity using the area normalization method or by using the response factor of the individual impurity standards.

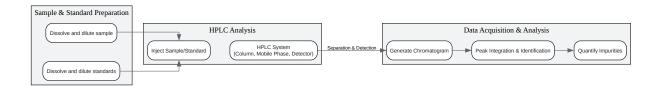
Quantitative Data Summary:

Impurity	Expected Retention Time (min)	Linearity Range (µg/mL)	LOD (μg/mL)	LOQ (μg/mL)
Tenofovir Disoproxil Fumarate	~7.33[2]	10 - 50[2]	0.90[2]	2.71[2]
Mono-POC Isopropyl Tenofovir	To be determined	To be determined	To be determined	To be determined
Tenofovir Isopropyl Isoproxil	To be determined	To be determined	To be determined	To be determined
Tenofovir Disoproxil Carbamate	To be determined	To be determined	To be determined	To be determined



Note: Specific retention times for the isopropyl impurities need to be established using reference standards.

HPLC Analysis Workflow:



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Caption: Workflow for HPLC analysis of **Isopropyl Tenofovir** impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Characterization

LC-MS is a powerful technique for the identification of unknown impurities and for the confirmation of the structures of known impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol:

1. Instrumentation:

- LC-MS system equipped with an electrospray ionization (ESI) source.
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- 2. Chromatographic Conditions:
- Utilize the same HPLC conditions as described in section 2.1 to ensure chromatographic compatibility.



3. Mass Spectrometry Conditions:

• Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

• Cone Voltage: 30 V.

• Source Temperature: 120°C.

• Desolvation Temperature: 350°C.

• Mass Range: m/z 100-1000.

 Data Acquisition: Full scan mode for impurity identification and product ion scan (MS/MS) mode for structural elucidation.

4. Data Analysis:

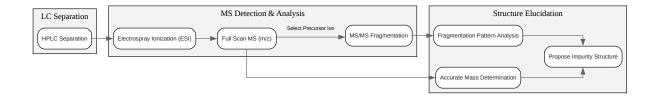
- Extract the mass spectra of the chromatographic peaks corresponding to the impurities.
- Determine the accurate mass of the molecular ion ([M+H]+) to propose the elemental composition.
- Analyze the fragmentation pattern in the MS/MS spectra to elucidate the structure of the impurity. The major product ion for Tenofovir and its prodrugs is often observed at m/z 176.10.[4][5]

Quantitative and Qualitative Data Summary:

Impurity	Molecular Formula	Expected [M+H]+ (m/z)	Key MS/MS Fragments (m/z)
Tenofovir	C9H14N5O4P	288.0805	270, 206, 176, 136[4]
Tenofovir Disoproxil	C19H30N5O10P	520.1803	288, 176[4]
Mono-POC Isopropyl Tenofovir	C17H28N5O7P	446.1748	To be determined
Tenofovir Isopropyl Isoproxil	C19H32N5O7P	474.2061	To be determined
Tenofovir Disoproxil Carbamate	C23H36N5O12P	606.2171	To be determined

LC-MS Impurity Identification Workflow:





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Caption: Workflow for LC-MS based impurity identification.

Gas Chromatography (GC-FID) for Chloromethyl Isopropyl Carbonate (CMIC)

CMIC is a process-related impurity that is also a potential mutagen, requiring a sensitive and specific analytical method for its control at very low levels.[1] Due to its volatility and lack of a strong UV chromophore, GC-FID is the method of choice.[6]

Experimental Protocol:

- 1. Instrumentation:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Headspace or direct injection system.
- 2. Chromatographic Conditions:
- Column: Agilent J&W GC column, type HP-1 (30 m x 0.320 mm, 5 μm film) or equivalent.
- Carrier Gas: Helium at a flow rate of 0.8 mL/min.[7]
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp: 10°C/min to 200°C.[7]
- Hold at 200°C for 5 minutes.
- Inlet Temperature: 225°C.[7]

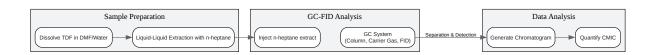


- Detector Temperature: 250°C.
- Injection Mode: Split (split ratio 50:1).[7]
- 3. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of CMIC reference standard in a suitable solvent like N,N-dimethylformamide (DMF) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1-100 ppm.
- Sample Preparation (Liquid-Liquid Extraction): To overcome matrix interference, a liquid-liquid extraction procedure is recommended.
- Dissolve a known amount of the TDF drug substance in a mixture of N,N-dimethylformamide (DMF) and water.
- Extract the CMIC into an immiscible organic solvent like n-heptane.
- Inject the n-heptane layer into the GC system.
- 4. Data Analysis:
- Quantify the amount of CMIC in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary:

Impurity	Linearity Range (ppm)	LOD (ppm)	LOQ (ppm)
Chloromethyl			
Isopropyl Carbonate (CMIC)	1 - 100	To be determined	10[6]

GC-FID Analysis Workflow:





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Caption: Workflow for GC-FID analysis of CMIC impurity.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.

Protocol for Forced Degradation:

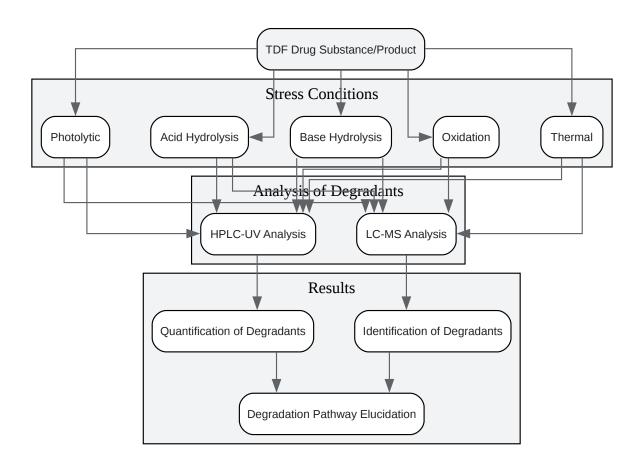
Prepare solutions of Tenofovir Disoproxil Fumarate (approximately 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

- Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[8][9]
- Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.[8][9]
- Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[8][9]
- Thermal Degradation: Expose the solid drug substance to 60°C for 8 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis by HPLC-UV and LC-MS to identify and quantify the degradation products.

Forced Degradation Analysis Workflow:





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Caption: Workflow for forced degradation studies of Tenofovir Disoproxil Fumarate.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the impurity profiling of **Isopropyl Tenofovir** and related substances in Tenofovir Disoproxil Fumarate. Adherence to these methodologies will enable researchers and drug development professionals to ensure the quality, safety, and regulatory compliance of TDF-containing pharmaceutical products. The provided workflows and data tables serve as a practical guide for the implementation of these analytical techniques in a laboratory setting.



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